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molecular formula C7H5BrClN3 B8280708 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyrazine

6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyrazine

Cat. No. B8280708
M. Wt: 246.49 g/mol
InChI Key: UUSCVDMELNQVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181271B2

Procedure details

Into a 1-neck round-bottom flask N,N-diisopropylamine (0.50 mL, 3.6 mmol) was dissolved in tetrahydrofuran (4.0 mL) and cooled at −78° C. 1.6 M n-butyllithium in hexane (1.9 mL, 3.1 mmol) was added. The reaction was stirred at −78° C. for 30 min and 6-bromo-2-methylimidazo[1,2-a]pyrazine (from Ark Pharm, 0.500 g, 2.36 mmol) in tetrahydrofuran (6.0 mL) was added dropwise. The reaction mixture was stirred at −78° C. for 45 min and hexachloroethane (0.72 g, 3.1 mmol) was added. The resulting mixture was stirred at −78° C. for 1 h. The reaction was quenched with NH4Cl solution and then partitioned between EtOAc and water. The EtOAc extract was washed with brine, dried (MgSO4), and stripped in vacuo. The residue was chromatographed on silica gel eluting with 40% EtOAc in hexanes to give the desired product (0.25 g, 43%). LCMS calculated for C7H6BrClN3 (M+H)+: m/z=245.9. Found: 245.9. 1H NMR (CDCl3, 400 MHz) δ 8.72 (1H, s), 7.68 (1H, s), 2.56 (3H, s) ppm.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0.72 g
Type
reactant
Reaction Step Four
Yield
43%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[Br:19][C:20]1[N:21]=[CH:22][C:23]2[N:24]([CH:26]=[C:27]([CH3:29])[N:28]=2)[CH:25]=1.[Cl:30]C(Cl)(Cl)C(Cl)(Cl)Cl>O1CCCC1>[Br:19][C:20]1[N:21]=[CH:22][C:23]2[N:24]([CH:26]=[C:27]([CH3:29])[N:28]=2)[C:25]=1[Cl:30]

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1.9 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1N=CC=2N(C1)C=C(N2)C
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0.72 g
Type
reactant
Smiles
ClC(C(Cl)(Cl)Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −78° C. for 45 min
Duration
45 min
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at −78° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with NH4Cl solution
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and water
EXTRACTION
Type
EXTRACTION
Details
The EtOAc extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel eluting with 40% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1N=CC=2N(C1Cl)C=C(N2)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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